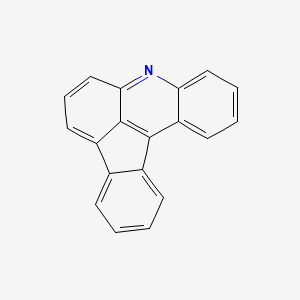

Indeno(1,2,3-kl)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

386-77-6 |

|---|---|

Molecular Formula |

C19H11N |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |

InChI |

InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |

InChI Key |

QKNNKYUQAGCZNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indeno 1,2,3 Kl Acridine and Its Analogues

Classical Approaches to Indeno(1,2,3-kl)acridine Synthesis

Classical synthetic routes to polycyclic acridines, including the indeno[1,2,3-kl]acridine framework, have traditionally relied on well-established multi-step cyclization and condensation reactions. These methods, while foundational, often require harsh reaction conditions and multiple stages to construct the complex, fused-ring system.

Multi-Step Cyclization Strategies

The construction of the this compound skeleton through classical methods typically involves the sequential building of the fused rings. These strategies often begin with pre-functionalized precursors that are guided through a series of reactions to form the necessary carbon-carbon and carbon-nitrogen bonds. For instance, a common approach involves the synthesis of a diarylamine intermediate, which is then subjected to cyclization to form the central acridine (B1665455) core.

One such biomimetic approach has been used for the synthesis of the related pyrido[2,3,4-kl]acridine ring system, which shares structural similarities. This method involves the reaction of β,β'-diaminoketones with various quinones or diketones. nih.gov The process begins with the addition of a diamine to a quinone, leading to an arylaminonaphthoquinone intermediate, which can then be cyclized in a subsequent step to form the polycyclic structure. nih.gov Another strategy involves the cyclization of 1-acylaminoacridones, which upon heating in the presence of an acid catalyst, can form the fused pyridone ring characteristic of the pyrido[2,3,4-kl]acridine system. researchgate.net These multi-step sequences, while effective, highlight the lengthy and often low-yielding nature of classical cyclization pathways.

Condensation Reactions in Polycyclic Acridine Formation

Condensation reactions are a cornerstone of classical acridine synthesis and can be adapted for the formation of more complex fused systems. The Bernthsen acridine synthesis, for example, involves the condensation of a diphenylamine with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride to yield a 9-substituted acridine. pharmaguideline.comslideshare.netptfarm.plnih.gov

For polycyclic structures like this compound, this would necessitate the use of more complex, polycyclic starting materials. The general principle involves the acid-catalyzed reaction of a primary amine with an aromatic aldehyde or carboxylic acid, followed by a dehydrogenation step to yield the final acridine structure. ptfarm.plnih.gov Another classical method, the Friedlander synthesis, treats a salt of anthranilic acid with a cyclic ketone, such as cyclohex-2-enone, at elevated temperatures to produce a 9-methylacridine. pharmaguideline.comptfarm.pl These condensation methods are powerful for forming the core acridine heterocycle, which can then be further elaborated to complete the indenoacridine structure.

Modern Catalytic Pathways in Indenoacridine Synthesis

Modern synthetic chemistry has seen a shift towards the use of transition-metal catalysis to construct complex molecules with greater efficiency and precision. These methods offer milder reaction conditions, higher yields, and novel pathways for bond formation that were previously inaccessible.

Palladium-Catalyzed C-H Activation and Migration Reactions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, streamlining the synthesis of complex aromatic systems. A notable one-pot domino synthesis for benzo[kl]acridine derivatives has been developed utilizing this approach. rsc.org This method combines a palladium-catalyzed amination reaction with C-H activation, starting from commercially available dihalonaphthalenes and diphenylamines. The process efficiently constructs the annulated heterocyclic system in high yields, demonstrating the power of C-H activation to simplify synthetic routes and reduce waste. rsc.org

The general mechanism for such transformations often involves the coordination of the palladium catalyst to a directing group on one of the substrates. youtube.com This is followed by the cleavage of a C-H bond to form a cyclometalated intermediate. This intermediate can then react with a coupling partner, leading to the formation of a new C-C or C-N bond and regeneration of the catalyst. youtube.com

Intramolecular Heck and Aminopalladation Strategies for Dihydroindenoacridines

A highly chemoselective method for the synthesis of dihydroindeno[1,2,3-kl]acridines has been developed using a palladium-catalyzed cascade reaction. figshare.com This strategy employs a sequence of an intramolecular Heck reaction and aminopalladation of N-(2-(1-phenylvinyl)phenyl)aniline. The reaction's outcome can be selectively tuned by the choice of phosphine ligands and solvents.

The intramolecular Heck reaction is a powerful method for forming carbocycles and heterocycles by creating a carbon-carbon bond between an aryl or vinyl halide/triflate and an alkene within the same molecule. chim.itlibretexts.org Following the initial carbopalladation, the process can be followed by aminopalladation, where an intramolecular nitrogen atom attacks the palladium-coordinated alkene. uwindsor.ca This sequence allows for the rapid construction of the complex dihydroindenoacridine core.

The selectivity of the reaction pathway is highly dependent on the reaction conditions, as summarized in the table below.

| Product | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5,12-Dihydro-5-phenylindeno[1,2,3-kl]acridine | Pd(OAc)2 | P(o-tol)3 | K2CO3 | Toluene | 110 | 86 |

| 5,12-Dihydro-5-phenylindeno[1,2,3-kl]acridine | Pd(OAc)2 | dppf | K2CO3 | Toluene | 110 | Trace |

| 3-Arylindole (Side Product) | Pd(OAc)2 | dppf | K2CO3 | Dioxane | 100 | 82 |

Data derived from a study on the chemoselective synthesis of dihydroindeno[1,2,3-kl]acridines. figshare.com

Transition Metal-Free Synthesis Approaches

While transition metals are powerful catalysts, their cost and potential toxicity have driven interest in developing metal-free synthetic routes. These approaches often rely on the use of strong bases, organocatalysts, or photochemical methods to facilitate the desired bond formations.

For the synthesis of heterocyclic compounds, transition-metal-free methods have been successfully developed for systems like oxindoles and indazoles. organic-chemistry.orgnih.gov For example, the intramolecular α-arylation of anilides to form oxindoles can be promoted by a strong base like potassium tert-butoxide, completely avoiding the need for a palladium catalyst. organic-chemistry.org Similarly, the synthesis of indazoles can be achieved under mild, metal-free conditions using a catalytic system of a diamine and potassium carbonate. nih.gov While specific examples for the complete synthesis of this compound without transition metals are less common, these related methodologies suggest that future research may yield effective metal-free pathways, potentially involving base-promoted intramolecular cyclizations or photochemical C-H amination strategies.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogues is a significant step towards sustainable chemical manufacturing. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One-Pot Multi-Component Condensation Reactions

One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules like acridine derivatives from simple precursors in a single step. These reactions are characterized by high atom economy and reduced solvent usage, aligning with the core tenets of green chemistry. A notable example is the synthesis of acridinedione derivatives through a one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium acetate. This method, particularly when catalyzed by a heterogeneous catalyst like Fe3O4@Polyaniline-SO3H in aqueous ethanol, offers significant advantages such as short reaction times (10–15 minutes), high to excellent yields, and a straightforward workup procedure. The catalyst's magnetic properties also allow for easy separation and reuse.

Table 1: One-Pot Multi-Component Reactions for Acridine Analogue Synthesis

| Catalyst/Method | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Fe3O4@Polyaniline-SO3H | Aromatic aldehydes, dimedone, ammonium acetate | Acridinedione derivatives | Short reaction times, high yields, easy catalyst recovery |

| Michael addition to enaminones | Aldehydes, indandione, enaminones | Indeno[1,2-b]quinoline-9,11(6H,10H)-dione | Efficient, applicable to microwave synthesis |

| Palladium-catalyzed domino synthesis | Dihalonaphthalenes, diphenylamines | Benzo[kl]acridines | High overall yield, use of commercial starting materials |

Microwave-Assisted Synthesis of Indenoacridine Derivatives

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. elsevierpure.com The application of microwave irradiation in the synthesis of acridine derivatives has been shown to be highly effective. For instance, the Friedländer reaction, a classical method for quinoline and acridine synthesis, can be accelerated using microwave heating. rsc.org

In one study, a Co/C material derived from rice husks was used as a Lewis acid catalyst for the one-pot, multi-component synthesis of acridine derivatives in water under microwave irradiation. elsevierpure.comrsc.orgresearchgate.net This method not only shortens the reaction duration but also utilizes an environmentally benign solvent and allows for the catalyst to be reused with stable performance, achieving yields of up to 87%. rsc.org Another example is the microwave-assisted synthesis of tri-substituted pyridine-3-carbonitrile derivatives, where microwave irradiation dramatically reduces the reaction time and enhances the product yield compared to conventional heating methods. elsevierpure.com The use of microwave heating can sometimes lead to different product outcomes compared to traditional methods, highlighting its potential for selectivity. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of tri-substituted pyridines | Longer reaction times, lower yields | Dramatic reduction in reaction time, enhanced yields | elsevierpure.com |

| Synthesis of acridine derivatives with Co/C catalyst | Not reported | Short reaction duration, up to 87% yield, reusable catalyst | rsc.org |

| Friedländer synthesis of acridine derivatives | Longer reaction times | Accelerated reaction | rsc.org |

Ionic Liquid Accelerated Strategies

Ionic liquids (ILs) are salts with low melting points that are often considered "green solvents" due to their low vapor pressure, thermal stability, and potential for recyclability. They can act as both solvents and catalysts in organic reactions. In the context of indenoacridine synthesis, ILs have been employed to accelerate reactions and improve their environmental profile.

For example, an efficient synthesis of piperidone embedded α,β-unsaturated ketones was achieved using an ionic solvent. researchgate.net While not directly this compound, this demonstrates the utility of ILs in synthesizing complex heterocyclic structures. The use of ILs can lead to high yields and straightforward workup procedures. Furthermore, dicationic ionic liquids (DILs) have shown potential as organocatalysts, with their properties being tunable by altering the cationic heads, counterions, and spacer units. researchgate.net The choice of the ionic liquid's anion and cation can be tailored to the specific reaction requirements, such as providing an acidic or basic environment. researchgate.net

Challenges and Innovations in this compound Synthetic Efficiency

Innovations in synthetic methodology are continuously addressing these challenges. A significant advancement is the development of modular approaches that allow for the construction of the acridine core from simpler, more readily available starting materials. chemistryviews.org For instance, a novel method combines the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation to synthesize a variety of acridine derivatives. chemistryviews.org This one-pot process simplifies the synthesis and allows for the creation of unsymmetrical and multi-substituted products. chemistryviews.org

Palladium-catalyzed reactions have also been instrumental in improving the efficiency of PAH synthesis. A palladium-catalyzed [3 + 3] annulation method has been reported for the synthesis of PAHs from smaller aromatic fragments. rsc.org Such cross-coupling strategies offer a powerful tool for the convergent synthesis of complex polycyclic systems. The development of sustainable catalysts, such as those derived from biomass, further contributes to the innovation in this field by providing greener and more cost-effective synthetic routes. researchgate.net

Structural Elucidation and Conformational Analysis of Indeno 1,2,3 Kl Acridine Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of novel compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can provide detailed information on connectivity, molecular weight, functional groups, and electronic structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise connectivity of atoms within a molecule. For Indeno(1,2,3-kl)acridine, ¹H and ¹³C NMR would provide definitive evidence of its rigid, fused-ring structure.

¹H NMR Spectroscopy: Based on the C₂ᵥ symmetry of the this compound molecule, a specific pattern of signals would be anticipated in the aromatic region of the ¹H NMR spectrum. The molecule possesses 10 hydrogen atoms, but due to symmetry, these would give rise to a smaller number of unique signals. Protons in distinct chemical environments would exhibit unique chemical shifts, typically between 7.0 and 9.0 ppm, which is characteristic of polycyclic aromatic systems. The coupling patterns (spin-spin splitting) between adjacent protons would be critical in assigning each signal to its specific position on the molecular framework.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. With 19 carbon atoms in the structure, symmetry would result in fewer than 19 signals. The chemical shifts would differentiate between carbons bonded to hydrogen and quaternary carbons (those at the fusion of rings). The expected chemical shifts would fall in the typical aromatic range of approximately 120-150 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to correlate proton and carbon signals, allowing for an unambiguous assignment of the entire molecular skeleton.

| Technique | Predicted Information for this compound | Expected Data Range |

| ¹H NMR | Number of unique proton environments, connectivity through spin-spin coupling. | Aromatic region (7.0-9.0 ppm) |

| ¹³C NMR | Number of unique carbon environments (protonated and quaternary). | Aromatic region (120-150 ppm) |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of ¹H-¹H, ¹H-¹³C (direct), and ¹H-¹³C (long-range) interactions for full structural assignment. | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₉H₁₁N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated exact mass of the molecular ion [M]⁺ would be a key piece of identifying data.

Calculated Exact Mass: C₁₉H₁₁N = (19 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) = 253.089149 amu

Electron ionization (EI) is a common technique for volatile aromatic compounds. The mass spectrum would be expected to show a very prominent molecular ion peak (M⁺) at m/z 253, owing to the high stability of the aromatic ring system. Fragmentation would likely be minimal but could involve the loss of small neutral molecules like HCN (m/z 27), leading to a fragment ion at m/z 226. Tandem mass spectrometry (MS/MS) could be used to induce and analyze specific fragmentation pathways to further confirm the structure.

| Ion | Formula | Calculated m/z | Significance |

| [M]⁺ | [C₁₉H₁₁N]⁺ | 253.09 | Molecular Ion |

| [M-H]⁺ | [C₁₉H₁₀N]⁺ | 252.08 | Loss of a hydrogen radical |

| [M-HCN]⁺ | [C₁₈H₁₀]⁺ | 226.08 | Loss of hydrogen cyanide, characteristic of N-heterocycles |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its aromatic nature.

Aromatic C-H Stretching: Sharp bands would be expected in the region of 3000–3100 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of complex bands would appear in the 1400–1650 cm⁻¹ region, which is characteristic of the fused aromatic ring system. The C=N stretch of the acridine (B1665455) moiety would contribute to this region.

Out-of-Plane C-H Bending: Strong absorptions in the 650–900 cm⁻¹ region are highly diagnostic for the substitution pattern on the aromatic rings. The specific frequencies of these bands would help confirm the arrangement of hydrogen atoms on the periphery of the molecule.

Because IR and Raman spectroscopy are governed by different selection rules, some vibrational modes may be active in one technique but not the other, providing a more complete vibrational picture when used together.

| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1650 |

| In-plane C-H Bend | 1000 - 1300 |

| Out-of-plane C-H Bend | 650 - 900 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Due to its extensive polycyclic aromatic structure, this compound is expected to be a strong chromophore, absorbing light in the UV and possibly the visible range.

The spectrum would likely display multiple absorption bands corresponding to π → π* transitions. nih.govscielo.org.mx These transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The high degree of conjugation in the this compound system would lower the HOMO-LUMO energy gap, resulting in absorptions at longer wavelengths compared to smaller aromatic systems like benzene (B151609) or naphthalene. The UV-Vis spectra of acridine derivatives typically show significant absorption in the 350-450 nm range. researchgate.net Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could be used to predict the wavelengths and intensities of these electronic transitions. chemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity and electronic structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's solid-state structure. nih.gov This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would be expected to confirm the high degree of planarity of the fused aromatic ring system. It would also reveal how the molecules pack in the crystal lattice, highlighting any π-stacking interactions between adjacent molecules. Such interactions are common in large, flat aromatic systems and are crucial for understanding the material's bulk properties.

Chiroptical Properties and Stereochemical Characterization of Chiral Indenoacridine Derivatives

The parent this compound molecule is achiral due to its planar structure and C₂ᵥ symmetry. However, chirality can be introduced by adding substituents that create a stereocenter or by synthesizing derivatives that exhibit axial or planar chirality.

Should a chiral derivative of this compound be synthesized, its stereochemical characterization would rely on chiroptical spectroscopy techniques. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. An ECD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum, providing a unique fingerprint of the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational frequency range. It can provide detailed conformational and configurational information.

Circularly Polarized Luminescence (CPL): For fluorescent chiral derivatives, CPL spectroscopy measures the differential emission of left- and right-circularly polarized light, providing information about the geometry of the molecule in its excited state.

The absolute configuration of a new chiral derivative could be determined by comparing its experimental ECD or VCD spectra with spectra predicted from quantum chemical calculations. chemspider.com

Chemical Reactivity and Reaction Mechanisms of Indeno 1,2,3 Kl Acridine

Electrophilic Substitution Reactions on the Indeno(1,2,3-kl)acridine Core

The this compound system, possessing a rich π-electron framework, is susceptible to electrophilic aromatic substitution. The reactivity of the core is largely influenced by the acridine (B1665455) nucleus. In acridine itself, electrophilic attack, such as nitration, preferentially occurs on the benzenoid rings rather than the electron-deficient pyridine ring, leading to substitution at the 2- and 7-positions. pharmaguideline.com By analogy, the this compound core is expected to undergo electrophilic substitution on its outer carbocyclic rings.

The most probable sites for electrophilic attack are the positions furthest from the electron-withdrawing nitrogen atom, where the electron density is highest. Theoretical studies and experimental work on related complex aza-arenes, such as pyrido[2,3,4-kl]acridines which have been successfully nitrated using conditions like HNO₃-H₂SO₄, support the feasibility of such reactions on these extended ring systems. nih.gov Bromination, another common electrophilic substitution, may require more severe conditions or the use of Lewis acid catalysts to proceed on these relatively deactivated systems. nih.gov

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction | Reagent | Predicted Position of Substitution | Predicted Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Positions on outer benzene (B151609) rings (e.g., C-4, C-5, C-9, C-10) | Nitrothis compound |

Nucleophilic Addition Reactions to this compound

The presence of the nitrogen atom in the central ring of the acridine moiety renders the adjacent carbon atoms electrophilic and thus susceptible to nucleophilic attack. In the parent acridine molecule, the C-9 position has a low electron density, making it the preferred site for nucleophilic substitution and addition. pharmaguideline.com

For this compound, the equivalent position is the C-7 atom. This position is activated towards attack by nucleophiles such as organometallic reagents, amines, or alkoxides. The reaction typically proceeds via an addition mechanism, which may be followed by oxidation to restore aromaticity, resulting in a formal substitution product. Quaternization of the acridine nitrogen would further enhance the electrophilicity of the C-7 position, making it even more reactive towards nucleophiles. pharmaguideline.com

Oxidation and Reduction Pathways of this compound

Formation of Oxygenated Derivatives

The oxidation of this compound can occur at two primary locations: the nitrogen atom of the acridine core and the activated C-7 carbon.

N-Oxidation : Treatment with peroxy acids, such as peroxybenzoic acid, is a standard method for the oxidation of the nitrogen atom in acridines to form the corresponding N-oxide (acridine 10-oxide). This reaction is expected to proceed similarly with the this compound core, yielding this compound-12-oxide.

C-Oxidation : Stronger oxidizing agents, like dichromate in acetic acid, can oxidize the activated methylene position of the acridine ring (C-9) to a carbonyl group, forming acridone. pharmaguideline.com For this compound, this would correspond to the oxidation of the C-7 position to yield Indeno(1,2,3-kl)acridin-7(12H)-one. Severe oxidation with reagents like potassium permanganate can lead to the cleavage of the carbocyclic rings. pharmaguideline.com

Hydrogenation and Partial Reduction Products

The reduction of the this compound core can be controlled to selectively hydrogenate different parts of the molecule.

Central Ring Reduction : Analogous to the reduction of acridine with zinc and hydrochloric acid which yields 9,10-dihydroacridine, the central pyridine ring of this compound can be selectively reduced. pharmaguideline.com Indeed, the synthesis of 7,12-dihydroindeno[1,2,3-kl]acridines through palladium-catalyzed intramolecular reactions has been reported, confirming the stability of this partially reduced core. nih.gov

Full Ring Reduction : Catalytic hydrogenation using catalysts like platinum can lead to the reduction of the peripheral benzene rings. pharmaguideline.com The specific products would depend on the reaction conditions (pressure, temperature, catalyst).

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent | Reactive Site | Product |

|---|---|---|---|

| N-Oxidation | Peroxybenzoic acid | N-12 | This compound-12-oxide |

| C-Oxidation | K₂Cr₂O₇/CH₃COOH | C-7 | Indeno(1,2,3-kl)acridin-7(12H)-one |

| Partial Reduction | Zn/HCl | C-7, N-12 | 7,12-Dihydroindeno[1,2,3-kl]acridine |

Regioselectivity and Chemoselectivity in this compound Transformations

Regioselectivity in reactions involving this compound is primarily dictated by the electronic nature of the fused heterocyclic system.

Electrophilic Reactions : As discussed, electrophilic attack is highly regioselective for the electron-rich carbocyclic rings (A, B, D, E rings) over the electron-deficient central pyridine ring (C ring). The precise position of substitution on these outer rings would be influenced by the subtle directing effects of the fused system, which would require detailed computational analysis or experimental verification.

Nucleophilic Reactions : Conversely, nucleophilic attack is highly regioselective for the electron-poor C-7 position within the central pyridine ring. This is a clear example of chemoselectivity, where one part of the polycyclic system exhibits reactivity opposite to another.

Kinetic vs. Thermodynamic Control : In complex polycyclic systems, the conditions of a reaction can influence the final product distribution. For some transformations, a kinetically controlled product may form faster at lower temperatures, while a more stable, thermodynamically favored product may predominate at higher temperatures or longer reaction times, potentially involving rearrangement of the initial adduct. nih.gov

Mechanistic Studies of Rearrangement and Cycloaddition Reactions Involving Indenoacridines

While specific studies on rearrangement and cycloaddition reactions involving the this compound core are not extensively documented in the surveyed literature, the potential for such reactions exists.

Cycloaddition Reactions : The fused aromatic system contains multiple π-bonds and could theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, either as a diene or a dienophile component. The central, more electron-poor ring system might react with electron-rich dienes, while the outer, more electron-rich benzenoid portions could potentially react with powerful dienophiles. However, the high aromatic stabilization energy of the system would likely require harsh conditions to overcome.

Rearrangement Reactions : Rearrangements often occur via carbocationic intermediates, which could be generated under strongly acidic conditions. Skeletal rearrangements of the polycyclic framework are possible but would likely lead to a complex mixture of products. Photochemical conditions could also induce rearrangements, a known reaction pathway for many polycyclic aromatic hydrocarbons. Mechanistic studies for such processes would likely involve computational modeling and isotopic labeling experiments to trace the pathways of atomic migration.

Computational and Theoretical Chemistry Studies of Indeno 1,2,3 Kl Acridine

Quantum Mechanical Calculations (DFT) for Electronic Structure and Geometry

For polycyclic aromatic systems like Indeno(1,2,3-kl)acridine, DFT is instrumental in predicting the degree of planarity, bond lengths, and angles. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining results that correlate well with experimental data, should it become available. These foundational calculations are prerequisites for more advanced theoretical investigations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are critical in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's kinetic stability and the energy required for its lowest-energy electronic excitation.

In acridine (B1665455) derivatives, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is relevant for applications in organic electronics and photochemistry. Computational studies on related indenofluorene systems have demonstrated that the HOMO-LUMO gap can be systematically "engineered" by adding electron-donating or electron-withdrawing substituents to the molecular core. This tuning allows for the modulation of optical and electronic properties in a predictable manner. For this compound, DFT calculations can predict these energies and guide the synthesis of derivatives with desired electronic characteristics.

Below is a representative table illustrating the type of data obtained from DFT calculations for polycyclic aromatic compounds, based on studies of related acridine and indenofluorene derivatives.

| Property | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.45 | Energy difference between HOMO and LUMO |

| Ionization Potential | 5.85 | Energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity | 2.40 | Energy released when an electron is added (approximated by -ELUMO) |

Note: The values presented are illustrative and represent typical results for similar polycyclic aromatic systems.

The distribution of electrons within the this compound framework is inherently uneven due to the presence of the nitrogen heteroatom, which is more electronegative than carbon. This leads to a specific charge distribution and a corresponding molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge landscape of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.

In an MEP analysis of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom, indicating an area of high electron density that is susceptible to interaction with electrophiles or protonation. Conversely, regions of positive potential (colored blue) are often found associated with the hydrogen atoms of the aromatic system. Understanding this charge topography is crucial for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the molecule's behavior in condensed phases and biological systems.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While this compound is a largely rigid, planar molecule, Molecular Dynamics (MD) simulations offer powerful insights into its dynamic behavior and its interactions with the surrounding environment. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular behavior at the atomic scale.

For a molecule like this compound, MD is particularly useful for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. This reveals how solvent molecules arrange themselves around the solute and helps in calculating thermodynamic properties such as the free energy of solvation. Furthermore, if this compound is studied for its potential as a therapeutic agent, MD simulations are essential for understanding its conformational stability and dynamics when bound to a biological target like DNA or a protein.

In Silico Studies of Molecular Interactions

The planar, aromatic structure of this compound makes it a candidate for non-covalent interactions with biological macromolecules, particularly through intercalation into DNA. The acridine scaffold is famous for this mode of binding. In silico techniques, especially molecular docking, are employed to predict and analyze these interactions.

Molecular docking simulations can predict the preferred binding pose of this compound within a specific DNA sequence or protein active site. These simulations calculate a binding score, which estimates the binding affinity. Detailed analysis of the docked pose can reveal key intermolecular interactions, such as:

π-π Stacking: Between the aromatic rings of the molecule and the nucleobases of DNA or aromatic amino acid residues.

Hydrogen Bonds: Involving the acridine nitrogen or functional groups on derivatives.

Studies on the related quino[4,3,2-kl]acridinium salts have shown their ability to interact selectively with specific DNA structures like G-quadruplexes, which are found in telomeres and oncogene promoter regions. Similar in silico studies on this compound could explore its potential as a selective DNA-targeting agent, providing a theoretical foundation for experimental assays.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles, which can aid in the interpretation of experimental data or guide the design of molecules with specific optical characteristics. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-visible absorption spectra of organic molecules.

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of this compound. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which corresponds to the intensity of the spectral band. These predictions are highly sensitive to the molecule's electronic structure, particularly the HOMO-LUMO gap. As seen in related compounds, chemical modifications that narrow the HOMO-LUMO gap are predicted to cause a bathochromic (red) shift in the absorption spectrum. This predictive power is invaluable for designing dyes and fluorescent probes with tailored optical properties.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, theoretical studies could investigate various potential reactions, such as electrophilic aromatic substitution. DFT calculations can determine the activation energies associated with substitution at different positions on the aromatic framework, thereby predicting the regioselectivity of the reaction. The calculations involve locating the transition state structure for each potential pathway and computing its energy relative to the reactants. The pathway with the lowest activation energy is predicted to be the most favorable. These studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone, facilitating the development of efficient and selective synthetic routes to novel derivatives.

Molecular Interactions and Mechanistic Studies of Indeno 1,2,3 Kl Acridine with Biological Targets

DNA Intercalation Mechanisms by Indeno(1,2,3-kl)acridine Derivatives

Derivatives of the acridine (B1665455) family, to which this compound belongs, are well-established DNA intercalating agents. mdpi.com The fundamental mode of binding involves the insertion of the planar polycyclic ring system between the base pairs of the DNA double helix. nih.gov This interaction is primarily stabilized by non-covalent forces. The binding of these molecules can interfere with normal DNA functions by obstructing the action of polymerases needed for RNA and DNA synthesis, thereby inhibiting protein synthesis. mdpi.com

The primary driving force for the intercalation of planar aromatic molecules like acridine derivatives into the DNA helix is the π-π stacking interaction with the DNA base pairs. researchgate.net These non-covalent interactions occur between the electron-rich aromatic system of the indenoacridine core and the π systems of the purine and pyrimidine bases. The planar, heteroaromatic core of these compounds is adept at interacting with the π-electronic systems of nucleic acid bases. researchgate.net This stacking helps to minimize the exposure of hydrophobic surfaces to the aqueous environment and contributes significantly to the thermodynamic stability of the drug-DNA complex. The strength of these interactions can be influenced by substituents on the indenoacridine ring system, which can modulate the electronic properties and steric profile of the molecule.

While intercalation is a common binding mode for acridine-based compounds, derivatives of the closely related indeno[1,2-b]pyridine scaffold have been identified as DNA minor groove binders. One such derivative, AK-I-191, was confirmed to bind to the minor groove through Hoechst and ethidium bromide displacement assays. Molecular docking studies further supported this finding, showing that the phenyl indeno[1,2-b]pyridine structure fits effectively into the minor groove of DNA, engaging in hydrophobic interactions with the aromatic rings of the purine or pyrimidine bases. This mode of binding is an alternative to classical intercalation and involves the molecule fitting snugly within the curvature of the DNA minor groove, often displacing water molecules. mdpi.com The binding is typically stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions with the walls of the groove.

Table 1: Experimental Evidence for DNA Binding Mode of an Indenopyridine Derivative

| Experimental Assay | Compound | Observation | Inferred Binding Mode |

|---|---|---|---|

| Hoechst Displacement | AK-I-191 | Replacement of Hoechst from DNA | Minor Groove Binding |

| Ethidium Bromide Displacement | AK-I-191 | No significant displacement | Not an intercalator |

| UV-Vis Spectroscopy with DNA | AK-I-191 | Hyperchromicity in DNA absorbance | Groove Binding |

| Molecular Docking | AK-I-191 | Lowest energy poses located in the minor groove | Minor Groove Binding |

Data sourced from studies on the indeno[1,2-b]pyridine derivative AK-I-191, a structural analog of the indenoacridine scaffold.

The binding of indenoacridine derivatives to DNA, either through intercalation or groove binding, can significantly disrupt cellular processes that rely on the DNA template. By distorting the helical structure of DNA, these compounds can create a physical barrier that impedes the progression of DNA and RNA polymerases along the strand. mdpi.com This blockage of polymerase activity directly inhibits the fundamental processes of DNA replication and transcription. mdpi.com The stabilization of the DNA duplex by these ligands can also interfere with the necessary unwinding of DNA that precedes these processes. Consequently, the synthesis of new genetic material and the transcription of genes into messenger RNA are halted, leading to the inhibition of protein synthesis and ultimately affecting cell viability. mdpi.com

Enzyme Interaction Mechanisms with Indenoacridine Scaffolds

Beyond direct DNA binding, indenoacridine scaffolds and their analogs serve as potent inhibitors of crucial nuclear enzymes, particularly those involved in maintaining DNA topology and regulating cell signaling pathways.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. Acridine-based compounds are known to target these enzymes, and derivatives of the related indeno[1,2-b]pyridine have shown potent and selective inhibitory activity against topoisomerase IIα. nih.gov

These inhibitors can be classified into two main types:

Topoisomerase Poisons: These agents stabilize the transient "cleavage complex" formed between topoisomerase and DNA. This prevents the enzyme from re-ligating the DNA strand breaks it creates, leading to an accumulation of permanent DNA double-strand breaks and triggering apoptosis.

Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without trapping the cleavage complex. They might act by preventing the enzyme from binding to DNA or by inhibiting other steps in its function, such as ATP hydrolysis. nih.govresearchgate.net

The indeno[1,2-b]pyridinol derivative AK-I-191 has been identified as a catalytic inhibitor of topoisomerase IIα. A cleavage complex assay demonstrated that, unlike topoisomerase poisons, AK-I-191 does not increase the formation of linear DNA resulting from stabilized cleavage complexes. Instead, its mechanism is believed to stem from its binding to the DNA minor groove, which may obstruct the topoisomerase IIα enzyme from properly engaging with its DNA substrate. nih.gov

Table 2: Topoisomerase IIα Inhibitory Profile of Indenopyridine Derivative AK-I-191

| Compound | Target Enzyme | Mechanism Type | Supporting Assay |

|---|---|---|---|

| AK-I-191 | Topoisomerase IIα | Catalytic Inhibitor | kDNA Decatenation Assay, Cleavage Complex Assay |

Data from a study on the indeno[1,2-b]pyridine derivative AK-I-191.

The indene (B144670) core is a recognized scaffold in the design of protein kinase inhibitors. For instance, derivatives featuring a 1,3-dioxo-2,3-dihydro-1H-indene core have been reported as inhibitors of protein kinase CK2, a ubiquitous serine/threonine kinase that is a target in cancer therapy. rsc.org Although direct studies on this compound as a protein kinase inhibitor are limited, the presence of the indene moiety within its structure suggests a potential for such activity.

Protein kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site or by binding to an allosteric site, thereby preventing the phosphorylation of substrate proteins. The planar, aromatic nature of the indenoacridine scaffold could potentially allow it to fit into the ATP-binding pocket of various kinases, a common feature targeted by many small molecule inhibitors. Further research is required to explore and confirm the protein kinase inhibitory potential of the this compound class of compounds.

Acetylcholinesterase and Other Enzyme Inhibition Mechanisms

No research findings were available to detail the inhibitory mechanisms of this compound against acetylcholinesterase or any other enzymes. While studies on related acridine derivatives have shown potential for enzyme inhibition, particularly acetylcholinesterase, these findings cannot be directly attributed to this compound. For instance, a study on 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives, which share a tetracyclic structure, explored their role as acetylcholinesterase inhibitors. nih.gov This research indicated that the unsubstituted parent compound of this series demonstrated inhibitory activity, but further substitution on the indenoquinoline nucleus did not consistently improve potency, suggesting that the size and rigidity of the molecule are critical for its interaction with the enzyme's active site. nih.gov However, without specific experimental data for this compound, any discussion of its enzyme inhibition mechanisms would be purely speculative.

Interactions with Proteins and Other Biological Macromolecules at a Molecular Level

There is currently no available scientific literature that describes the interactions of this compound with proteins or other biological macromolecules at a molecular level. The broader class of acridine compounds is known to interact with various biological macromolecules, most notably through intercalation with DNA, which can lead to the inhibition of enzymes such as topoisomerases. These interactions are often driven by the planar nature of the acridine ring system. However, the specific fusion of an indeno ring to the acridine core in this compound would alter its size, planarity, and electronic properties, making direct extrapolation from simpler acridines unreliable.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Affinity and Specificity

No structure-activity relationship (SAR) studies have been published for this compound. Such studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective derivatives. For the related 11H-indeno-[1,2-b]-quinolin-10-ylamine series, SAR exploration revealed that the introduction of substituents on the tetracyclic nucleus generally did not enhance, and in some cases diminished, the acetylcholinesterase inhibitory activity. nih.gov This suggests a stringent structural requirement for binding to the enzyme. Without experimental data, it is impossible to delineate the SAR for this compound concerning its affinity and specificity for any biological target.

Applications of Indeno 1,2,3 Kl Acridine in Materials Science and Optoelectronics

Organic Semiconductor Applications

There is no specific information available in the public domain regarding the use of Indeno(1,2,3-kl)acridine as an organic semiconductor. However, the parent acridine (B1665455) structure and its derivatives are known to be promising candidates for such applications due to their inherent electronic properties. nih.gov

Currently, there are no published studies on the specific use of this compound in the development of Organic Light-Emitting Diodes (OLEDs). Research in this area has, however, explored other acridine derivatives as hole-transporting or host materials in phosphorescent OLEDs. nih.govnih.gov For instance, small molecule hole-transporting materials incorporating dimethyl acridine moieties have been synthesized and shown to exhibit high thermal stability and excellent device efficiencies. nih.gov

One such derivative, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR), when used as a hole-transporting material, has demonstrated superior performance compared to standard materials like TAPC. nih.gov Another related compound, 10,10'-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), has shown promise as a host material in phosphorescent OLEDs. nih.gov

| Compound | Role | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| TPA-2ACR | Hole-Transporting Material | 55.74 | 29.28 | 21.59 | nih.gov |

| TAPC (reference) | Hole-Transporting Material | 32.53 | 18.58 | 10.6 | nih.gov |

| PhCAR-2ACR | Host Material | 56.90 | - | 20.57 | nih.gov |

| CBP (reference) | Host Material | 47.83 | - | 18.16 | nih.gov |

There is no available research on the application of this compound in photovoltaic cells or dye-sensitized solar cells (DSSCs). The broader class of indeno-fused compounds and acridine-based dyes has been a subject of interest in this field. For example, organic dyes based on indeno[1,2-b]indole (B1252910) have been designed and synthesized for use in DSSCs. rsc.org The performance of these dyes is influenced by the choice of acceptor groups, with cyanoacrylic acid being a common and effective option. rsc.org

Similarly, organic sensitizers featuring a planar indeno[1,2-b]thiophene moiety have been developed for DSSCs, demonstrating strong molar absorption coefficients and achieving high power conversion efficiencies. wikipedia.org

| Dye | Acceptor Group | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current Density (Jsc) (mA cm-2) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|---|---|---|

| QX15 | Cyanoacrylic acid | 813 | 11.0 | - | rsc.org |

Fluorescent Materials and Probes Based on Indenoacridines

No specific studies on the use of this compound as a fluorescent material or probe have been reported. However, the acridine skeleton is a well-known fluorophore, and its derivatives are widely used as fluorescent probes. pharmaguideline.comresearchgate.net These probes are designed to be sensitive to their microenvironment, such as polarity and viscosity, making them useful for biological imaging. pharmaguideline.com

For instance, polarity-sensitive probes based on acridine-dicyanoisophorone have been shown to exhibit a significant red-shift in their maximum emission wavelength and an increase in fluorescence quantum yield with increasing solvent polarity. pharmaguideline.com Viscosity-sensitive probes have also been developed from acridine derivatives. pharmaguideline.com Furthermore, novel fluorescent probes based on the acridine skeleton have been synthesized for the sensitive determination of DNA. researchgate.net

| Property | Change with Increasing Solvent Polarity | Reference |

|---|---|---|

| Maximum Emission Wavelength | Red-shifted from 553 nm to 594 nm | pharmaguideline.com |

| Fluorescence Quantum Yield | Increased from 0.5% to 35.6% | pharmaguideline.com |

| Fluorescence Intensity | Enhanced 38-fold | pharmaguideline.com |

Industrial Dyeing Materials Utilizing the Acridine Chromophore

There is no information to suggest that this compound is used as an industrial dyeing material. Historically, acridine dyes were of commercial significance, but their use has declined due to their poor lightfastness. pharmaguideline.com Acridine Orange is a well-known acridine dye, but its primary application is as a nucleic acid-selective metachromatic stain in microscopy rather than in the textile industry. pharmaguideline.com

Electroluminescent Properties of this compound Derivatives

The electroluminescent properties of this compound and its derivatives have not been reported in the scientific literature. Research into the electroluminescence of related compounds has been conducted in the context of OLEDs. As discussed in section 7.1.1, various acridine derivatives have been investigated for their potential in OLED devices, where their electroluminescent properties are of key importance. nih.govnih.gov

Corrosion Inhibition Properties of Acridine-Based Compounds

There are no studies available on the corrosion inhibition properties of this compound. However, the parent compound, acridine, and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in different corrosive media. nih.gov The planar structure of the acridine molecule allows for effective adsorption onto metal surfaces, which is a key mechanism for corrosion inhibition. nih.gov

The effectiveness of acridine-based corrosion inhibitors is often evaluated by their inhibition efficiency (IE), which can be determined through methods such as weight loss measurements and electrochemical techniques. The mode of action, whether as a cathodic, anodic, or mixed-type inhibitor, is also a subject of study. The adsorption of these inhibitors on metal surfaces often follows established adsorption isotherms, such as the Langmuir isotherm.

| Inhibitor | Concentration | Inhibition Efficiency (IE %) | Reference |

|---|---|---|---|

| Acridin-9(10H)-one | 10-3 M | 98.3 | nih.gov |

| 2-bromo-9(2-fluorophenyl)acridine (BFPA) | - | 98.0 | nih.gov |

| 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) | - | 98.0 | nih.gov |

Development of Indeno 1,2,3 Kl Acridine Derivatives and Analogues

Synthesis and Characterization of Substituted Indeno(1,2,3-kl)acridines

Furthermore, the synthesis of pyrido[2,3,4-kl]acridines has been accomplished through biomimetic reactions of naphthoquinones or cyclohexan-1,3-diones with β,β'-diaminoketones. mdpi.comnih.gov These methods highlight the versatility of building complex acridine-based systems from readily available precursors.

Once synthesized, the characterization of substituted indeno(1,2,3-kl)acridines would rely on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise structure and substitution patterns. Mass spectrometry (MS) would be used to confirm the molecular weight of the synthesized compounds. mdpi.comnih.gov For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and packing in the solid state. mdpi.com

The functionalization of the indeno(1,2,3-kl)acridine core with various substituents is key to tuning its properties. Electrophilic substitution reactions, such as nitration and bromination, have been successfully performed on related pyrido[2,3,4-kl]acridines to introduce functional groups at specific positions. mdpi.comnih.gov The position and nature of these substituents are critical in determining the electronic and biological properties of the resulting molecules. nih.gov

Hybrid Molecules Incorporating the Indenoacridine Core

Molecular hybridization is a powerful strategy in drug discovery and materials science, where two or more pharmacophores or functional moieties are combined into a single molecule to achieve synergistic or novel properties. nih.govnih.govmdpi.com The this compound scaffold, with its extended π-system and nitrogen heteroatom, is an attractive candidate for incorporation into hybrid molecules.

While specific examples of hybrid molecules incorporating the this compound core are not extensively documented, the synthesis of hybrids containing the acridine (B1665455) moiety is well-established. For instance, acridine has been hybridized with isoxazoles and azirines, and their photochemical transformations and anticancer activities have been investigated. nih.gov Another approach involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link acridine units to other molecules via a 1,2,3-triazole linker. nih.govmdpi.com This method is highly efficient and allows for the creation of a diverse range of hybrid structures. nih.gov

The design of indenoacridine-based hybrid molecules could target a range of applications. For example, by analogy with other acridine hybrids, they could be designed as DNA-interacting agents for potential therapeutic applications. nih.gov The planar nature of the indenoacridine core would facilitate intercalation into DNA, while the appended moieties could provide additional binding interactions or functionalities. In the realm of materials science, hybridizing the indenoacridine core with electron-donating or -accepting units could lead to new materials with interesting charge-transfer properties for use in organic electronics.

Spirocyclic Indenoacridine Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, possess unique three-dimensional structures that can impart desirable properties in both medicinal chemistry and materials science. nih.govnih.gov The development of spirocyclic derivatives of this compound is an intriguing avenue for creating novel molecular architectures.

Although the synthesis of spirocyclic indeno(1,2,3-kl)acridines has not been specifically reported, the synthesis of related spiro-indenoquinoxalines is well-documented. researchgate.netrsc.orgresearchgate.netrsc.org These syntheses often employ multi-component reactions, such as 1,3-dipolar cycloadditions, to construct the spirocyclic framework in a highly regio- and stereoselective manner. rsc.org For instance, the reaction of azomethine ylides with dipolarophiles is a powerful method for building spiropyrrolidine ring systems. rsc.org A similar approach could be envisioned for the synthesis of spiro-indenoacridines, where an appropriate indenoacridine-derived precursor is reacted with suitable cycloaddition partners.

The introduction of a spiro center would disrupt the planarity of the indenoacridine system to some extent, which could have a significant impact on its photophysical and electronic properties. This could be advantageous in certain applications, such as in organic light-emitting diodes (OLEDs), where it could prevent aggregation-induced quenching of fluorescence.

A notable example of a related spirocyclic system is the spiro[acridine-9,11'-indeno[1,2-b]quinoxaline] (SAIQ) framework. researchgate.net The synthesis of such complex spiro compounds demonstrates the feasibility of creating intricate architectures based on the fusion of different heterocyclic and carbocyclic rings.

Structure-Property Relationships in Indenoacridine Analogues for Tunable Performance

Understanding the relationship between the molecular structure and the resulting properties is fundamental to the rational design of new materials. For this compound analogues, the key to tuning their performance for specific applications, particularly in optoelectronics, lies in the strategic modification of their chemical structure.

The incorporation of heteroatoms, such as nitrogen, into polycyclic aromatic hydrocarbons (PAHs) is a well-established strategy for modulating their electronic and optical properties. nih.gov The nitrogen atom in the acridine moiety of the indenoacridine core already influences its properties compared to its all-carbon analogue. Further modifications, such as the introduction of substituents, can fine-tune these properties.

Computational studies based on Density Functional Theory (DFT) can be a powerful tool to predict how different structural modifications will affect the optoelectronic properties of indenoacridine analogues. researchgate.netnih.govnih.govnih.govresearchgate.net For instance, DFT calculations can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the absorption and emission spectra. nih.govnih.gov This information is crucial for designing materials for applications such as OLEDs, where the energy levels need to be matched with other materials in the device for efficient charge injection and transport.

Key structural features that can be varied to tune the properties of indenoacridine analogues include:

Substituents: The electronic nature (electron-donating or electron-withdrawing) and position of substituents on the aromatic core can significantly alter the HOMO and LUMO energy levels and, consequently, the color of absorption and emission. nih.gov

Extension of π-conjugation: Annulating additional aromatic rings to the indenoacridine core can extend the π-conjugation, leading to a red-shift in the absorption and emission spectra. chemrxiv.org

Introduction of flexible linkers: While the indenoacridine core is rigid, introducing flexible side chains can influence the solid-state packing and morphology of thin films, which in turn affects the performance of electronic devices. rsc.org

A recent study on dihydroindeno[1,2,3-kl]acridine derivatives showed that these compounds possess high triplet energy levels, making them suitable as host materials for blue phosphorescent dopants in OLEDs. nih.gov This finding underscores the potential of the indenoacridine scaffold in high-performance optoelectronic devices.

Below is a hypothetical data table illustrating how different substituents might be expected to influence the photophysical properties of an this compound core, based on general principles of organic electronics.

| Substituent (Position) | Expected Effect on HOMO | Expected Effect on LUMO | Expected Shift in Emission |

|---|---|---|---|

| -H (Unsubstituted) | Baseline | Baseline | Blue/Green |

| -OCH₃ (Electron-Donating) | Increase | Slight Increase | Red-shift |

| -NO₂ (Electron-Withdrawing) | Decrease | Decrease | Red-shift |

| -CN (Electron-Withdrawing) | Decrease | Significant Decrease | Red-shift |

| -N(Ph)₂ (Electron-Donating) | Significant Increase | Slight Increase | Significant Red-shift |

Rational Design Principles for Novel Indenoacridine Architectures

The rational design of novel indenoacridine architectures is guided by the desired properties and applications. By leveraging computational chemistry and established principles of materials science, new molecules can be designed in silico before their synthetic realization, saving time and resources.

For applications in organic electronics, a key design principle is the tuning of the HOMO and LUMO energy levels to control the charge injection and transport properties, as well as the emission color. acs.org For example, in the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs, a small energy gap between the lowest singlet and triplet excited states (ΔEST) is required. mdpi.comresearchgate.net This is often achieved by designing molecules with a twisted geometry that spatially separates the HOMO and LUMO. researchgate.net While the indenoacridine core is planar, the introduction of bulky substituents could induce a twist in the molecule and potentially lead to TADF properties.

Another important design principle is ensuring the stability of the molecule. Polycyclic aromatic hydrocarbons can be susceptible to photooxidation, which limits the lifetime of organic electronic devices. chemrxiv.org The design of indenoacridine architectures should therefore consider strategies to enhance their stability, for example, by introducing blocking groups at reactive positions.

For potential biological applications, the design principles would focus on creating molecules that can interact with specific biological targets, such as DNA or proteins. nih.gov This could involve designing indenoacridine derivatives with specific side chains that can form hydrogen bonds or other interactions with the target.

The following table summarizes some rational design principles for novel indenoacridine architectures for different applications.

| Application Area | Key Property to Optimize | Rational Design Principles |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emission Color, Efficiency, Stability | - Tune HOMO/LUMO levels with electron-donating/withdrawing groups.

|

| Organic Photovoltaics (OPVs) | Broad Absorption, High Charge Mobility | - Extend π-conjugation for broad absorption.

|

| Bioimaging | High Fluorescence Quantum Yield, Biocompatibility | - Introduce substituents that enhance fluorescence.

|

| Anticancer Agents | DNA Intercalation, Target Specificity | - Maintain planarity for DNA intercalation.

|

Emerging Trends and Future Research Directions for Indeno 1,2,3 Kl Acridine Chemistry

Advanced Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of Indeno(1,2,3-kl)acridine and its derivatives is expected to heavily focus on advanced catalytic systems that adhere to the principles of green chemistry. strath.ac.ukrsc.orgmdpi.com

One promising avenue is the use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, which has been successfully employed in the microwave-assisted synthesis of related pyrrolo[2,3,4-kl]acridine derivatives. mdpi.com These solid acid catalysts offer advantages like operational simplicity, higher yields, shorter reaction times, and reusability, minimizing waste and environmental impact. mdpi.com Similarly, the use of metal-organic frameworks (MOFs) and magnetic nanoparticles as catalyst supports could provide highly active and selective catalytic systems that are easily recoverable and recyclable. For instance, a Co/C catalyst derived from rice husks has been utilized for the high-yield, fast, and green synthesis of acridine (B1665455) derivatives under microwave irradiation in water, a method that could be adapted for this compound synthesis. rsc.org

Palladium-catalyzed domino reactions, which have been effectively used for the one-pot synthesis of benzo[kl]acridine derivatives, represent another key area of future development. rsc.org These reactions allow for the construction of complex molecular architectures from simple starting materials in a single step, significantly improving atom economy and reducing the number of purification steps. Future work will likely focus on expanding the scope of these domino reactions to include a wider range of substrates and developing more robust and air-stable palladium catalysts.

The table below summarizes potential sustainable catalytic approaches for the synthesis of this compound derivatives based on methodologies developed for related heterocyclic systems.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Heterogeneous Catalysts (e.g., Silica Sulfuric Acid) | Reusable, environmentally friendly, high thermal stability. | Reduced waste, simplified purification, suitable for continuous flow processes. |

| Nanoparticle-Based Catalysts (e.g., Co/C from rice husks) | High surface area, enhanced catalytic activity, potential for magnetic separation. | Increased reaction rates, lower catalyst loading, easy recovery and reuse. |

| Palladium-Catalyzed Domino Reactions | One-pot synthesis, high atom economy, formation of multiple bonds in a single step. | Efficient construction of the complex this compound core, reduced synthesis time and cost. |

Exploration of Novel Physical and Electronic Phenomena

The unique electronic structure of this compound, arising from its extended π-conjugated system and the presence of a nitrogen heteroatom, makes it a compelling candidate for the exploration of novel physical and electronic phenomena. Future research in this area will likely focus on understanding and harnessing its photophysical and electronic properties for applications in materials science.

The photophysical behavior of acridine derivatives is known to be sensitive to their environment, including solvent polarity and the presence of oxygen. researchgate.net For this compound, detailed studies on its absorption and fluorescence properties, as well as its triplet state dynamics, will be crucial. researchgate.net Understanding how substituent effects and the rigidity of the fused ring system influence these properties will enable the design of new fluorescent probes and photosensitizers. The investigation of photoinduced intramolecular charge transfer (ICT) processes, which can be modulated by substituting the aromatic ring, could lead to the development of novel solvatochromic and electrochromic materials.

Furthermore, the influence of protonation on the electronic properties of acridine derivatives has been a subject of study. nih.govrsc.org Investigating how protonation of the nitrogen atom in this compound affects its electronic structure and photophysical behavior could open up applications in pH sensing and stimuli-responsive materials. nih.govrsc.org Quantum crystallography and computational modeling will be invaluable tools in elucidating the changes in electron density distribution upon protonation. rsc.org

The table below outlines key photophysical and electronic properties of acridine derivatives that are expected to be relevant for future studies on this compound.

| Property | Significance | Potential Applications for this compound |

| Fluorescence Quantum Yield | Efficiency of light emission. | Fluorescent probes for biological imaging, organic light-emitting diodes (OLEDs). |

| Solvatochromism | Change in color with solvent polarity. | Polarity sensors, smart materials. |

| Triplet State Lifetime | Duration of the excited triplet state. | Photosensitizers for photodynamic therapy, photocatalysis. |

| Protonation-Induced Electronic Changes | Alteration of electronic properties upon protonation. | pH sensors, stimuli-responsive materials. |

Mechanistic Understanding of Complex Biological Pathways

Acridine derivatives have a long history in medicinal chemistry, with many exhibiting potent biological activities, particularly as anticancer and antimalarial agents. nih.govnih.gov A key future research direction for this compound will be to elucidate the detailed molecular mechanisms underlying its biological effects.

The primary mechanism of action for many acridine-based drugs is DNA intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Future studies on this compound will likely involve detailed biophysical investigations, such as UV-Vis and circular dichroism spectroscopy, to characterize its DNA binding affinity and mode of interaction. nih.gov

Beyond simple intercalation, many acridine derivatives also act as inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. nih.govnih.gov Investigating the ability of this compound and its derivatives to inhibit topoisomerase I and II will be a critical area of research. This will involve in vitro enzyme inhibition assays and molecular docking studies to understand the specific interactions with the enzyme-DNA complex. nih.gov The development of derivatives with dual topoisomerase I/II inhibitory activity is a particularly attractive goal.

The table below presents a summary of key biological targets and mechanisms of action for acridine derivatives, which will guide future investigations into the biological pathways of this compound.

| Biological Target/Mechanism | Description | Relevance to this compound |

| DNA Intercalation | Insertion of the planar molecule between DNA base pairs. | Inhibition of DNA replication and transcription, leading to anticancer activity. |

| Topoisomerase I Inhibition | Stabilization of the topoisomerase I-DNA cleavage complex. | Induction of DNA single-strand breaks and apoptosis. |

| Topoisomerase II Inhibition | Stabilization of the topoisomerase II-DNA cleavage complex. | Induction of DNA double-strand breaks and apoptosis. |

| Heme Biocrystallization Inhibition | Prevention of heme detoxification in malaria parasites. | Potential antimalarial activity. |

Integration into Supramolecular Assemblies and Nanomaterials

The planar and aromatic nature of this compound makes it an excellent building block for the construction of supramolecular assemblies and functional nanomaterials. Future research will explore the self-assembly of this compound derivatives through non-covalent interactions such as π-π stacking and hydrogen bonding.

Furthermore, the incorporation of this compound into nanomaterials is a promising area for future exploration. For example, acridine orange has been successfully used to functionalize magnetic nanoparticles for applications in nucleus labeling and DNA adsorption. nih.gov Similarly, this compound derivatives could be conjugated to various nanoparticles, such as gold nanoparticles or quantum dots, to create hybrid materials with combined properties for applications in bioimaging, sensing, and drug delivery. The integration of these molecules into larger π-conjugated systems, such as those based on coronene (B32277) derivatives, could also be explored for applications in drug delivery and photodynamic therapy. nih.gov

The table below highlights potential applications of this compound in supramolecular chemistry and nanotechnology.

| Application Area | Description | Potential Advantages of Using this compound |

| Supramolecular Gels | Self-assembled fibrillar networks that can trap solvents. | Stimuli-responsive materials for sensing and controlled release. |

| Functional Nanoparticles | Hybrid materials with combined properties from the nanoparticle and the organic molecule. | Targeted drug delivery, multimodal imaging probes. |

| Organic Electronics | Components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). | High charge carrier mobility due to extended π-conjugation. |

| Luminescent Materials | Materials that emit light upon excitation. | Solid-state lighting, displays, and sensors. |

Computational Design of Next-Generation Indenoacridine Systems

Computational chemistry and in silico design are poised to play a pivotal role in accelerating the discovery and development of next-generation this compound systems with tailored properties. By leveraging computational tools, researchers can predict the electronic, photophysical, and biological properties of novel derivatives before their synthesis, thereby guiding experimental efforts and reducing costs. peerscientist.com

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be instrumental in understanding the electronic structure and predicting the absorption and emission spectra of new this compound derivatives. mdpi.com These calculations can help in designing molecules with specific optical properties for applications in OLEDs and fluorescent probes. mdpi.com Furthermore, computational studies can provide insights into the electronic properties of these molecules, such as their ionization potentials and electron affinities, which are crucial for their application in organic electronics. mdpi.com

In the realm of drug discovery, molecular docking and molecular dynamics (MD) simulations will be essential for predicting the binding modes and affinities of this compound derivatives to biological targets such as DNA and topoisomerase enzymes. nih.govmdpi.com These simulations can provide a detailed understanding of the key interactions at the molecular level, enabling the rational design of more potent and selective inhibitors. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening will also be a critical component of the design process, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. mdpi.com

The table below summarizes the key computational approaches and their applications in the design of novel this compound systems.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. | Ionization potential, electron affinity, molecular orbital energies. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties. | UV-Vis absorption and emission spectra, photophysical parameters. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding energy, key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their complexes. | Stability of ligand-protein complexes, conformational changes. |